p-Menthan-7-ol
Overview
Description
p-Menthan-7-ol: is a monoterpenoid alcohol with the molecular formula C10H20O. It is a clear, colorless liquid with a fresh, soft, and clean floral odor reminiscent of magnolia, tuberose, and muguet . This compound is found naturally in plants such as Perilla frutescens and Artemisia asiatica . It is widely used in the fragrance and flavor industry due to its pleasant scent and ability to harmonize with other floral and citrus notes .
Scientific Research Applications
Chemistry: p-Menthan-7-ol is used as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries . It is also used in non-cosmetic products such as household cleaners and detergents .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties .
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a cooling agent in topical formulations due to its structural similarity to menthol .
Industry: this compound is used in the flavor industry to impart a fresh, floral note to various food and beverage products .
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cuminaldehyde: p-Menthan-7-ol can be synthesized by the hydrogenation of cuminaldehyde (CAS# 122-03-2) using a suitable catalyst under controlled conditions.
Biotransformation of Citral: Another method involves the microbial transformation of citral using Aspergillus niger and Penicillium species.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of b-pinene (CAS# 19902-08-0) as a starting material . The process is optimized to produce high yields of the desired isomer, with the cis isomer being predominant at 60-80%, while the trans isomer constitutes 20-40% of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menthan-7-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various saturated hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of p-menthan-7-one or p-menthan-7-al.
Reduction: Formation of p-menthane.
Substitution: Formation of p-menthan-7-chloride or p-menthan-7-bromide.
Comparison with Similar Compounds
Citronellol: Like this compound, citronellol is a monoterpenoid alcohol used in fragrances and flavors.
Uniqueness: this compound is unique in its ability to harmonize with a wide range of floral and citrus notes, making it a versatile ingredient in perfumery . Its structural isomers, cis-p-menthan-7-ol and trans-p-menthan-7-ol, offer distinct olfactory characteristics, with the cis isomer being more predominant and preferred in fragrance formulations .
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWTYGFHPHRQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051700, DTXSID20880700, DTXSID80860124 | |
Record name | (cis-4-Isopropylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.920 (20°) | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5502-75-0, 13674-19-6, 13828-37-0 | |
Record name | p-Menthan-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Menthan-7-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-Menthan-7-ol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menthan-7-ol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (cis-4-Isopropylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHAN-7-OL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-MENTHAN-7-OL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biosynthetic pathways for p-menthan-7-ol production?
A1: Research suggests that this compound can be produced through microbial biotransformation of other terpenes. For instance, Aspergillus niger can convert menthol to cis-p-menthan-7-ol as a primary product []. Interestingly, Penicillium sp. takes a different route, transforming menthol into limonene, p-cymene, and γ-terpinene as primary products []. The specific enzymes and mechanisms underlying these transformations are still under investigation. Another study found that Chlorella vulgaris can also biotransform menthol, but the specific products and pathways were not detailed in the provided abstract [].
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